Product packaging for Cyclohexanedodecol(Cat. No.:CAS No. 54890-03-8)

Cyclohexanedodecol

Cat. No.: B12788838
CAS No.: 54890-03-8
M. Wt: 276.15 g/mol
InChI Key: MZIPHGCOJCDHPI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Polyhydroxylated Cyclohexane (B81311) Derivatives

The study of polyhydroxylated cyclohexane derivatives, broadly known as cyclitols, has a rich history intertwined with the development of organic chemistry and biochemistry. Early research in the 19th and 20th centuries focused on naturally occurring inositols (cyclohexanehexols), which are fundamental components of many biological systems. wikipedia.org The nomenclature and stereochemistry of these compounds proved to be a complex challenge, leading to the development of specialized naming conventions to differentiate the numerous possible stereoisomers. iucr.org

The synthesis of these complex molecules has also been a long-standing area of investigation. Initial efforts relied on the reduction of aromatic precursors like benzene (B151609). rigaku.com For instance, in 1867, Marcellin Berthelot reported the reduction of benzene using hydroiodic acid. rigaku.com Over the years, more sophisticated synthetic routes have been developed, starting from various materials, including carbohydrates, to achieve enantiomerically pure polyhydroxylated cyclohexane derivatives. mdpi.comnist.govmdpi.com

Cyclohexanedodecol, with the systematic IUPAC name cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol, is a fascinating member of this family. nih.gov It can be considered a six-fold geminal diol on a cyclohexane backbone or as the six-fold hydrate (B1144303) of cyclohexanehexone. chemicalbook.com For a considerable time after its first synthesis in 1862 by Joseph Udo Lerch through the oxidation of benzenehexol or tetrahydroxy-p-benzoquinone, its true structure was misidentified. chemicalbook.com It was long believed to be hexaketocyclohexane octahydrate (C₆O₆·8H₂O). chemicalbook.com The actual geminal diol structure was suspected for some time but was only definitively confirmed by X-ray diffraction analysis in 2005. chemicalbook.com

Contemporary Significance of this compound in Chemical Science

In recent years, this compound has gained prominence, particularly in the field of materials science and electrochemistry. Its highly hydroxylated structure imparts unique properties that are being harnessed for innovative applications.

A significant area of research is its use as a functional electrolyte additive in aqueous zinc-ion batteries (AZIBs). chemicalbook.comnih.gov These batteries are promising for large-scale energy storage due to their low cost, safety, and sustainability. chemicalbook.comnih.gov However, they face challenges such as the formation of zinc dendrites, which can lead to short circuits and battery failure. cqvip.com

Research has demonstrated that this compound can effectively mitigate these issues. chemicalbook.comnih.gov At very low concentrations, it modifies the solvation shell of zinc ions in the electrolyte, forming a [Zn(H₂O)₅(CHD)]²⁺ complex. chemicalbook.comnih.gov This complex, along with the formation of a robust protective layer on the zinc anode surface, facilitates smooth, dendrite-free plating and stripping of zinc during charging and discharging cycles. chemicalbook.comnih.gov This leads to significantly improved long-term cycling stability and high capacity retention, paving the way for the commercialization of high-performance AZIBs. chemicalbook.comnih.gov

Scope and Research Trajectories of this compound Studies

The current research on this compound is primarily focused on elucidating its mechanism of action as an electrolyte additive and exploring its potential in other electrochemical systems. Key research trajectories include:

Theoretical and Computational Studies: Density functional theory (DFT) calculations are being employed to understand the interactions between this compound, zinc ions, and water molecules at the molecular level. nih.gov These studies help to explain the formation of the protective layer and the modified solvation structure, providing a theoretical basis for its effectiveness.

Performance Optimization in Zinc-Ion Batteries: Ongoing research aims to optimize the concentration of this compound and its combination with other electrolyte components to further enhance the performance of AZIBs. chemicalbook.comnih.gov This includes achieving even longer cycle life, higher current densities, and improved capacity. chemicalbook.comnih.gov

Exploration in Other Battery Chemistries: The success of this compound in AZIBs has spurred interest in its potential application in other aqueous battery systems that face similar challenges with metal anodes.

Structural and Spectroscopic Characterization: While the crystal structure of the dihydrate has been determined, further detailed spectroscopic analysis under various conditions will provide deeper insights into its behavior in solution and at interfaces. Although specific NMR and IR spectra are not widely available in public databases, research papers indicate that techniques like ¹H-NMR have been used to monitor the coordination environment in electrolytes. researchgate.net

The unique, highly functionalized structure of this compound suggests that its applications may extend beyond electrochemistry into areas such as supramolecular chemistry and as a building block for novel materials.

Detailed Research Findings

The unique structure of this compound has been elucidated by X-ray crystallography, and its properties are a subject of ongoing investigation.

Crystallographic Data of this compound Dihydrate

A single-crystal X-ray diffraction study of this compound dihydrate (C₆H₁₂O₁₂·2H₂O) provided definitive proof of its geminal diol structure and revealed its crystal packing. The compound crystallizes in the triclinic space group P-1. iucr.orgnih.gov The crystal structure is characterized by a strong O—H···O hydrogen-bonding network involving the water molecules and the hydroxyl groups of the this compound molecules, creating a three-dimensional network. iucr.org

ParameterValue
Chemical FormulaC₆H₁₂O₁₂·2H₂O
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.1829
b (Å)7.0696
c (Å)7.3023
α (°)70.443
β (°)80.153
γ (°)63.973
Z1

Data sourced from Acta Crystallographica Section E, 2005, E61, o1393-o1395. iucr.orgnih.gov

Spectroscopic Properties

Detailed, publicly available spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound are not extensively documented. However, based on its known structure, the following spectral features can be anticipated:

¹H NMR: A complex spectrum would be expected due to the various hydroxyl protons. In a suitable solvent, these would likely appear as broad singlets. The protons on the cyclohexane ring would also give rise to signals, the complexity of which would depend on the conformational dynamics of the ring in solution.

¹³C NMR: Due to the symmetry of the molecule, a simplified spectrum might be observed. The chemical shifts of the carbons would be significantly influenced by the directly attached hydroxyl groups, appearing in the typical range for carbons bonded to oxygen (approximately 60-90 ppm). oregonstate.edulibretexts.org

IR Spectroscopy: A prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the numerous hydroxyl groups. C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ region, and C-C stretching and various bending vibrations would appear in the fingerprint region. utexas.edulibretexts.org

Performance in Zinc-Ion Batteries

The application of this compound as an electrolyte additive has yielded impressive results in the performance of aqueous zinc-ion batteries.

Performance MetricValue/Observation
Concentration of CHD0.1 mg mL⁻¹
Cycling Stability at 2 mA cm⁻²Up to 2200 hours
Cycling Stability at 5 mA cm⁻²Up to 1000 hours
Cycling Stability at 10 mA cm⁻²Up to 650 hours
Full Cell Capacity (with V₂O₅ cathode)175 mAh g⁻¹
Capacity Retention (after 2000 cycles at 2 A g⁻¹)92%

Data sourced from Nano-Micro Letters, 2022, 14, 110. chemicalbook.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O12 B12788838 Cyclohexanedodecol CAS No. 54890-03-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54890-03-8

Molecular Formula

C6H12O12

Molecular Weight

276.15 g/mol

IUPAC Name

cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol

InChI

InChI=1S/C6H12O12/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12/h7-18H

InChI Key

MZIPHGCOJCDHPI-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(C1(O)O)(O)O)(O)O)(O)O)(O)O)(O)O

Origin of Product

United States

Nomenclature, Isomerism, and Advanced Structural Elucidation Methodologies of Cyclohexanedodecol

Standardized IUPAC Nomenclature of Cyclohexanedodecol and Related Polyols

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol . This nomenclature precisely describes its structure: a cyclohexane (B81311) ring where each of the six carbon atoms is geminally substituted with two hydroxyl (-OH) groups.

Polyols, in general, are organic compounds containing multiple hydroxyl groups. Their IUPAC nomenclature follows established rules where the suffix "-ol" is appended to the name of the parent alkane, with numerical locants indicating the positions of the hydroxyl groups. Prefixes such as "di-", "tri-", "tetra-", etc., denote the number of hydroxyl groups. For cyclic polyols like this compound, the prefix "cyclo-" is added to the parent alkane name.

Compound Parent Alkane Number of Hydroxyl Groups IUPAC Name
This compoundCyclohexane12cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol
Inositol (B14025)Cyclohexane6cyclohexane-1,2,3,4,5,6-hexol
GlycerolPropane3propane-1,2,3-triol
Ethylene GlycolEthane2ethane-1,2-diol

Stereochemical Considerations and Configurational Isomerism in this compound Systems

The structure of this compound, with multiple hydroxyl groups on a cyclohexane ring, gives rise to significant stereochemical complexity. The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions.

For this compound, each of the twelve hydroxyl groups can be in either an axial or equatorial position. This leads to a vast number of potential stereoisomers. The relative stability of these isomers is determined by steric interactions. Generally, bulky substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. In the case of this compound, the numerous hydroxyl groups would lead to significant steric crowding, and the molecule would adopt a conformation that minimizes these repulsive interactions.

The concept of cis-trans isomerism is also relevant. For example, in a disubstituted cyclohexane, if two substituents are on the same side of the ring, it is the cis isomer, and if they are on opposite sides, it is the trans isomer. Given the twelve hydroxyl groups in this compound, a multitude of diastereomers are possible.

Advanced Spectroscopic Techniques for this compound Structural Characterization

The definitive structural elucidation of complex molecules like this compound relies on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecule's connectivity, stereochemistry, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of cyclic molecules. In ¹H NMR, the chemical shift and coupling constants of the protons provide information about their chemical environment and spatial relationships. For this compound, the protons on the cyclohexane ring would exhibit complex splitting patterns due to coupling with neighboring protons. The relative orientation of the hydroxyl groups (axial or equatorial) would influence the chemical shifts of the ring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the cyclohexane ring would be sensitive to the stereochemical arrangement of the hydroxyl groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for unambiguously assigning proton and carbon signals and for determining the through-space proximity of atoms, which is crucial for conformational analysis. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ucdavis.edu For this compound, the most prominent feature in the FTIR spectrum would be a broad and intense absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the numerous hydroxyl groups. researchgate.net The presence of C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the cyclohexane ring would appear around 2850-3000 cm⁻¹.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected for this compound
O-H Stretch (Hydrogen-bonded)3200-3600Strong, Broad
C-H Stretch (sp³ C-H)2850-3000Medium to Strong
C-O Stretch1000-1200Strong

X-ray Crystallography and Diffraction Methodologies for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of every atom in the molecule, including the relative stereochemistry of the hydroxyl groups and the conformation of the cyclohexane ring in the solid state. This technique would provide unambiguous proof of the molecule's structure.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₁₂O₁₂), high-resolution mass spectrometry would be able to confirm its elemental composition with high accuracy.

In the mass spectrometer, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The analysis of the masses of these fragments can provide valuable information about the structure of the molecule. For a polyol like this compound, fragmentation would likely involve the loss of water molecules (H₂O) and other small fragments from the cyclohexane ring.

Chromatographic Separation Methodologies for this compound Isomers

The separation of the numerous stereoisomers of this compound presents a considerable analytical challenge due to their nearly identical physical and chemical properties. High-resolution chromatographic techniques are essential to isolate and purify these isomers, enabling their individual characterization and study. Methodologies analogous to those used for other complex polyhydroxylated cycloalkanes, such as inositols and cyclitols, are applicable and provide a framework for achieving these separations. nih.govresearchgate.net

Gas Chromatography (GC)

Direct analysis of this compound by gas chromatography is not feasible due to the molecule's extremely low volatility and thermal instability, caused by the twelve polar hydroxyl groups. Therefore, a crucial prerequisite for GC analysis is derivatization, a process that converts the polar -OH groups into less polar, more volatile, and more thermally stable functional groups. nih.govlibretexts.org

The most common derivatization technique for polyhydroxylated compounds is silylation. libretexts.org In this reaction, an active hydrogen from each hydroxyl group is replaced by a silyl (B83357) group, typically trimethylsilyl (TMS). Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting per-O-trimethylsilyl ether of this compound is significantly more volatile and can be analyzed by GC.

Once derivatized, the isomers can be separated on high-efficiency capillary columns. Nonpolar or medium-polarity stationary phases are generally employed for the separation of derivatized cyclitol isomers. researchgate.net The subtle differences in the spatial arrangement of the TMS-ether groups among the isomers lead to slight variations in their interaction with the stationary phase, allowing for their separation. The coupling of GC with mass spectrometry (GC-MS) is particularly powerful, as it provides not only separation but also mass spectral data that aids in the identification of the individual isomers. nih.govresearchgate.net

Table 1: Representative GC Conditions for Separation of Derivatized this compound Isomers

ParameterCondition
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium
Injection Mode Split
Temperature Program Initial 150°C, ramp to 300°C at 5°C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This interactive table outlines typical parameters for the GC analysis of silylated this compound isomers, illustrating a common methodological approach.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally sensitive compounds like this compound in their native form. The separation of highly polar, similar structures such as inositol isomers has been successfully achieved using various HPLC modes. researchgate.netshodex.com

For underivatized this compound, ion-exchange chromatography or specific ligand-exchange columns can be effective. For instance, columns packed with a cation-exchange resin in its calcium form (Ca2+) have been used to separate inositol isomers, with water as the mobile phase. researchgate.net The separation mechanism relies on the specific interactions between the hydroxyl groups of the isomers and the stationary phase.

Another approach is ion-pair reversed-phase HPLC, which has been applied to the separation of phosphorylated inositol isomers. nih.gov This method involves adding an ion-pairing reagent to the mobile phase to enhance the retention and selectivity of the charged analytes on a reversed-phase column (e.g., C18). While native this compound is neutral, this principle can be adapted through derivatization to introduce chargeable moieties.

The choice of detector is also critical. Since this compound lacks a strong chromophore for UV detection, alternative detection methods are necessary. Pulsed Amperometric Detection (PAD) is highly sensitive for polyhydroxylated compounds and is often used with HPLC for their analysis. researchgate.net Refractive Index (RI) detection is another option, although it is generally less sensitive.

Table 2: Example HPLC Separation Data for Two Hypothetical this compound Isomers

IsomerRetention Time (min) on Ca2+ ColumnMobile Phase
Isomer A21.5Deionized Water
Isomer B23.1Deionized Water

This interactive table presents hypothetical retention times for two this compound isomers, demonstrating the separative potential of HPLC with a specialized column.

The development of robust and efficient chromatographic methods is indispensable for isolating pure isomers of this compound. Such separations are the foundation for subsequent, unambiguous structural elucidation and the investigation of the unique properties of each stereoisomer.

Synthetic Strategies and Reaction Mechanisms for Cyclohexanedodecol and Its Precursors

Oxidative Synthesis Routes from Benzenehexol and Other Aromatic Precursors

The most historically significant and documented route to Cyclohexanedodecol involves the oxidation of highly hydroxylated benzene (B151609) derivatives, primarily Benzenehexol (hexahydroxybenzene). wikipedia.orgwikiwand.com This transformation effectively saturates the aromatic ring while adding six additional hydroxyl groups to form the geminal diol structure at each carbon atom.

The synthesis was first reported in 1862 by Joseph Udo Lerch and later characterized by Nietzki and Benckiser in 1885. wikipedia.org The reaction can proceed from either Benzenehexol or another related precursor, Tetrahydroxy-p-benzoquinone. wikipedia.orgwikiwand.com The oxidation process breaks the aromaticity of the precursor, leading to the formation of the fully saturated and hydroxylated cyclohexane (B81311) ring. Nitric acid is a documented oxidizing agent for this transformation. lookchem.com

Table 1: Oxidative Synthesis of this compound

PrecursorOxidizing AgentProductReference
BenzenehexolNitric acidThis compound wikipedia.orglookchem.com
Tetrahydroxy-p-benzoquinone(not specified)This compound wikipedia.org

Hydrogenation and Reduction Pathways for Cyclohexane Derivatization

While oxidative routes are well-established for the synthesis of this compound, pathways involving hydrogenation and reduction are not prominent in the literature for accessing this specific molecule. The target compound is in a very high oxidation state (formally a hydrate (B1144303) of Cyclohexanehexone), making its formation via reduction of a less-oxygenated cyclohexane derivative synthetically challenging.

Instead, reduction reactions are crucial for the synthesis of the precursors to this compound. For instance, Benzenehexol is conveniently prepared via the reduction of sodium Tetrahydroxy-p-benzoquinone salt using reagents like stannous chloride (SnCl₂) in hydrochloric acid. smolecule.com

Direct hydrogenation of benzene or phenol (B47542) to produce a polyhydroxylated cyclohexane typically yields cyclohexanehexols (inositols), not a geminal dodecol. A hypothetical reduction pathway to this compound would likely have to start from its fully oxidized, and highly unstable, ketone form, Cyclohexanehexone (C₆O₆). wikipedia.org However, Cyclohexanehexone itself is elusive and has primarily been observed only in mass spectrometry studies, making it an impractical starting material for a reduction-based synthesis. wikipedia.org Electrolytic reduction of simpler related structures like cyclohexane-1,4-dione has been shown to yield diols and other reduced products, but does not suggest a viable pathway to the exhaustive gem-diol structure of this compound. rsc.org

Multi-step Organic Synthesis of Complex this compound Architectures

The synthesis of this compound is inherently a multi-step process when considering the preparation of the necessary, highly functionalized precursors. A typical sequence involves the synthesis of Benzenehexol followed by its oxidation.

A representative multi-step synthesis can be outlined as:

Precursor Formation: Synthesis of Tetrahydroxy-p-benzoquinone.

Precursor Reduction: Reduction of Tetrahydroxy-p-benzoquinone using a reducing agent like SnCl₂ to form the key aromatic intermediate, Benzenehexol. smolecule.com

Final Oxidation: Oxidation of Benzenehexol, for example with nitric acid, to yield the final product, this compound. wikipedia.orglookchem.com

This linear sequence highlights the strategic use of both reduction and oxidation reactions to achieve the target molecule.

The concept of "complex this compound architectures" refers to derivatives of the parent molecule, potentially bearing other substituents on the cyclohexane ring or possessing different stereochemical arrangements. The synthesis of such complex structures has not been extensively reported. However, a logical synthetic strategy would involve modifying the aromatic precursor prior to the final oxidative cyclization step. For example, starting with a substituted Benzenehexol derivative could potentially lead to a correspondingly substituted this compound. This approach would allow for the introduction of complexity at the more chemically tractable aromatic stage before the formation of the densely functionalized alicyclic ring.

Mechanistic Investigations of this compound Formation Reactions

A detailed, step-by-step reaction mechanism for the oxidation of Benzenehexol to this compound is not fully elucidated in the literature but can be inferred from fundamental chemical principles. The transformation is a complex, multi-electron oxidation process.

Activation of the Aromatic Ring: Benzenehexol is an electron-rich aromatic compound. The six hydroxyl groups strongly activate the ring towards electrophilic attack and oxidation. chemguide.co.uk

Initial Oxidative Attack: The reaction with an oxidizing agent like nitric acid likely proceeds through a series of oxidative steps. The process likely involves the formation of quinone-like intermediates. The redox series from Benzenehexol to Cyclohexanehexone is known to proceed via Tetrahydroxy-p-benzoquinone and Rhodizonic acid. researchgate.net

Loss of Aromaticity and Hydration: The exhaustive oxidation ultimately breaks the stable aromatic system. The carbon atoms of the ring become susceptible to nucleophilic attack by water (hydration), which is present in the aqueous reaction medium.

Formation of Geminal Diols: Each carbonyl or keto-group formed on the cyclohexane ring undergoes hydration to form a geminal diol (-C(OH)₂-). Geminal diols are often unstable, but the high degree of electronegative oxygen substitution on the cyclohexane ring in this specific case stabilizes the fully hydrated structure.

Chemo- and Stereoselective Synthesis Approaches to this compound

The synthesis of this compound presents a significant stereochemical question, as the cyclohexane ring contains six stereogenic centers, allowing for a large number of potential stereoisomers. However, the commonly synthesized and characterized form of the molecule is achiral.

X-ray diffraction studies of the crystalline product (specifically, the dihydrate) have shown that the molecule possesses an inversion center. wikipedia.org This indicates that the synthesis is highly stereoselective, yielding a specific meso-compound. In this isomer, the twelve hydroxyl groups are arranged in a specific conformation, likely the most thermodynamically stable chair conformation that minimizes steric repulsion between the numerous geminal diol groups.

Table 2: Stereochemical Properties of Synthesized this compound

PropertyObservationImplication
ChiralityAchiralThe molecule is likely a meso-compound.
Crystallographic SymmetryPossesses an inversion centerConfirms the presence of stereocenters that internally cancel, leading to an achiral molecule.
Synthetic OutcomeYields a single, specific isomerThe reaction is highly stereoselective, favoring the formation of the most stable product.

The established oxidative synthesis route appears to lack external chiral control, yet it selectively produces this single, achiral isomer. This suggests that the reaction pathway and the stability of the final product are the dominant factors controlling the stereochemical outcome. The development of chemo- or stereoselective approaches to access other, potentially chiral, isomers of this compound remains a formidable synthetic challenge and has not been reported. Such a synthesis would require a fundamentally different approach, likely involving asymmetric catalysis or the use of chiral starting materials to control the absolute configuration of the stereocenters as they are formed.

Theoretical and Computational Chemistry Studies of Cyclohexanedodecol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. numberanalytics.com These methods, derived from the principles of quantum mechanics, can elucidate properties like molecular structure, electronic energy, and electrical properties. epfl.ch For complex molecules such as cyclohexanedodecol (also known as dodecahydroxycyclohexane), QM methods, particularly Density Functional Theory (DFT), are invaluable for exploring their electronic characteristics.

While comprehensive QM studies on isolated this compound are scarce, its role as a functional additive in aqueous zinc-ion batteries has been the subject of theoretical investigation. researchgate.net In a notable study, theoretical calculations were performed to understand the interaction between this compound (CHD) and hydrated zinc ions. researchgate.net These calculations were crucial in explaining the mechanism by which CHD improves the performance of zinc metal anodes. researchgate.net

The primary role of QM calculations in this context is to determine the geometry and energetics of the species formed in the electrolyte. For instance, the formation of a [Zn(H₂O)₅(CHD)]²⁺ complex was proposed and supported by theoretical calculations. researchgate.net The electronic structure of this complex, including the distribution of electron density and the nature of the coordination bonds between the zinc ion, water molecules, and the hydroxyl groups of this compound, is key to its function.

The reactivity of this compound is largely dictated by its twelve hydroxyl groups. QM calculations can predict which of these hydroxyl groups are more likely to participate in interactions. Fukui functions, which are derived from the electron density, can be used to identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. mdpi.com Although specific Fukui function data for this compound is not available in the provided literature, this method would be highly applicable to understanding its reactivity.

The table below illustrates the kind of data that can be obtained from QM calculations for a molecule like this compound. The values are hypothetical and for illustrative purposes only, as specific data is not available in the searched literature.

PropertyCalculated ValueMethod
Ground State Energy[Value]DFT/B3LYP
HOMO Energy[Value]DFT/B3LYP
LUMO Energy[Value]DFT/B3LYP
Dipole Moment[Value]DFT/B3LYP

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for analyzing the physical movements of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions. nih.gov For a flexible molecule like this compound, which has a cyclohexane (B81311) ring and numerous hydroxyl groups, MD simulations are essential for exploring its conformational landscape and how it interacts with its environment.

The conformational analysis of cyclohexane and its derivatives is a classic application of MD simulations. nih.gov These simulations can reveal the relative energies of different conformers, such as the chair and boat forms, and the energy barriers for interconversion between them. nih.gov For this compound, the large number of hydroxyl groups would lead to a complex potential energy surface with numerous possible conformations stabilized by intramolecular hydrogen bonds. Studies on similar polyhydroxylated molecules like inositols have utilized MD simulations to understand their conformational preferences. iucr.org

Intermolecular interactions are crucial to the function of this compound, especially in solution. MD simulations can model the interactions between this compound and solvent molecules, such as water, or other species present in a system, like ions in an electrolyte. dovepress.com In the context of its use in zinc-ion batteries, MD simulations would be instrumental in understanding the dynamics of the [Zn(H₂O)₅(CHD)]²⁺ complex, the exchange of water molecules with CHD in the solvation shell of the zinc ion, and the interaction of the complex with the electrode surface. researchgate.net The formation of hydrogen bonds between the hydroxyl groups of this compound and surrounding water molecules would be a key factor in its solubility and stabilizing effect.

The following interactive table demonstrates typical outputs from an MD simulation for conformational analysis. The data is illustrative for this compound.

ConformerRelative Population (%)Key Dihedral Angles (°)Intramolecular H-bonds
Chair 1[Value][Values][Number]
Chair 2[Value][Values][Number]
Boat 1[Value][Values][Number]

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a primary tool in computational chemistry for elucidating reaction mechanisms due to its balance of accuracy and computational cost. q-chem.com DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed picture of the reaction pathway. mdpi.comresearchgate.net

For this compound, DFT calculations are particularly relevant for understanding its synthesis, degradation, and its role in catalytic or electrochemical processes. For example, the synthesis of dodecahydroxycyclohexane involves the oxidation of precursors like benzenehexol. wikipedia.org DFT could be used to model the mechanism of this oxidation reaction.

In the context of its application in zinc-ion batteries, DFT calculations were used to support the proposed working mechanism of this compound. researchgate.net The study suggests that the formation of the [Zn(H₂O)₅(CHD)]²⁺ complex facilitates a more stable deposition of zinc. researchgate.net DFT calculations can be employed to investigate the reaction pathway of zinc deposition in the presence and absence of CHD. This would involve calculating the energy barriers for key steps, such as the desolvation of the zinc ion and its reduction at the electrode surface. By comparing the activation energies of these pathways, one can quantitatively understand how CHD influences the kinetics of the electrochemical reaction. mdpi.comcolumbia.edu

A hypothetical reaction pathway elucidation for a reaction involving this compound is presented in the table below.

Reaction StepReactantsTransition StateProductsActivation Energy (kcal/mol)
1CHD + Zn²⁺(aq)[TS1][Zn(CHD)(H₂O)n]²⁺[Value]
2[Zn(CHD)(H₂O)n]²⁺ + 2e⁻[TS2]Zn(s) + CHD + nH₂O[Value]

Computational Modeling of Solvation Structures Involving this compound

The solvation structure of a molecule dictates its behavior in solution. Computational models, particularly those combining quantum mechanics with continuum solvation models or explicit solvent molecules in MD simulations, are used to study these structures. readthedocs.iomdpi.com Given that this compound is a highly polar molecule with twelve hydroxyl groups, its interaction with polar solvents like water is significant.

The study on this compound-assisted interfacial engineering for zinc anodes highlights the importance of its solvation structure. researchgate.net The formation of the [Zn(H₂O)₅(CHD)]²⁺ complex is a key aspect of its function, indicating that CHD can enter the primary solvation shell of the Zn²⁺ ion. researchgate.net Computational modeling can provide detailed information about this solvation structure, such as the coordination number of the zinc ion, the orientation of the water and CHD molecules, and the strength of the ion-dipole and hydrogen bonding interactions.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used in conjunction with DFT to calculate the free energy of solvation and to model the effect of the solvent on the geometry and electronic structure of this compound and its complexes. mdpi.commdpi.com For a more detailed picture, explicit solvent models in MD simulations are employed. These simulations can reveal the radial distribution functions of solvent molecules around the solute, providing a statistical description of the solvation shells.

The following table illustrates the type of data that can be generated from computational modeling of the solvation structure of a this compound-ion complex.

PropertyValueMethod
Coordination Number of Zn²⁺[Value]MD Simulation
Average Zn-O(CHD) distance (Å)[Value]MD Simulation
Average Zn-O(H₂O) distance (Å)[Value]MD Simulation
Solvation Free Energy (kcal/mol)[Value]DFT/SMD

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural characterization of molecules. gaussian.com For this compound, the prediction of its vibrational (infrared and Raman) and NMR spectra would be particularly useful for its identification and analysis.

DFT calculations are commonly employed to compute vibrational frequencies and intensities. nih.gov The calculated vibrational modes can be visualized to understand the nature of the atomic motions involved in each peak of the infrared or Raman spectrum. smu.edu For a molecule with as many hydroxyl groups as this compound, the OH stretching region of the IR spectrum would be of particular interest, with computational methods helping to disentangle the contributions from different hydrogen-bonded environments.

NMR chemical shifts can also be predicted with high accuracy using QM methods, such as the Gauge-Including Atomic Orbital (GIAO) method. acs.org These calculations can help in assigning the peaks in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule, which is especially challenging for a molecule with many similar chemical environments like this compound. Theoretical calculations of spectroscopic properties for related polyhydroxylated compounds have been shown to be in good agreement with experimental data. acs.org

While specific predicted spectra for this compound are not available in the provided search results, the table below shows an example of how predicted vibrational frequencies could be presented.

Vibrational ModeCalculated Frequency (cm⁻¹)Calculated IntensityAssignment
1[Value][Value]O-H stretch (free)
2[Value][Value]O-H stretch (H-bonded)
3[Value][Value]C-H stretch
4[Value][Value]C-O stretch
5[Value][Value]C-C stretch (ring)

Cyclohexanedodecol As an Organic Additive in Electrochemical Interface Engineering Non Clinical Context

Application of Cyclohexanedodecol in Aqueous Zinc-Ion Batteries (AZIBs)

This compound has been identified as a highly effective organic additive in the electrolytes of aqueous zinc-ion batteries. nih.gov AZIBs are considered a promising technology for large-scale energy storage due to their intrinsic safety, low cost, and the abundance of zinc. nih.govresearchgate.net However, their practical application is often hindered by issues at the zinc anode, including the growth of zinc dendrites, corrosion, the hydrogen evolution reaction (HER), and passivation during charge/discharge cycles. nih.govresearchgate.netmdpi.com

The introduction of this compound into the aqueous electrolyte, even at a very low concentration of 0.1 mg/mL, has been shown to significantly enhance the performance and stability of the zinc anode. nih.govresearchgate.net Research demonstrates that this additive facilitates long-term, reversible zinc plating and stripping, which is crucial for battery longevity. nih.gov In full-cell configurations using a Vanadium Pentoxide (V₂O₅) cathode, the CHD-modified electrolyte enabled a high capacity of 175 mAh g⁻¹ with a capacity retention of 92% after 2000 cycles at a current density of 2 A g⁻¹. nih.govresearchgate.net This level of performance highlights the potential of CHD to advance the commercial viability of AZIBs for applications like grid and industrial energy storage. researchgate.net

Table 1: Performance of Zn|Zn Symmetrical Cells with CHD Additive This interactive table summarizes the long-term cycling stability of zinc-zinc symmetrical cells at a fixed capacity of 1 mAh cm⁻² with the addition of 0.1 mg mL⁻¹ this compound.

Current Density (mA cm⁻²)Cycling Stability (hours)
2> 2200
5> 1000
10> 650
Data sourced from research findings. nih.govresearchgate.net

Role in Complex Ion Formation within Electrolytes

A primary mechanism through which this compound functions is by altering the solvation structure of zinc ions in the aqueous electrolyte. nih.govresearchgate.net In a standard zinc sulfate (B86663) aqueous solution, zinc ions exist predominantly as hydrated complexes, specifically [Zn(H₂O)₆]²⁺. researchgate.net This hydration shell is strongly bound and its presence is linked to the undesirable side reactions at the anode surface. researchgate.net

Interfacial Layer Formation Mechanisms on Electrode Surfaces

The second key function of this compound is to facilitate the in-situ formation of a robust protective layer on the surface of the zinc electrode. nih.govresearchgate.net This interfacial layer is a direct consequence of the modified electrolyte chemistry involving the [Zn(H₂O)₅(CHD)]²⁺ complex. researchgate.net During the zinc plating process, this complex transports to the electrode surface where the CHD component helps to create a stable and uniform solid-electrolyte interphase (SEI).

This protective layer acts as a physical barrier, effectively isolating the zinc anode from direct contact with the bulk electrolyte. researchgate.net By doing so, it prevents the uncontrolled reactions that lead to dendrite formation and passivation. nih.govresearchgate.net The mechanism involves the CHD molecules assisting in a dendrite-free plating and stripping process at the nanoscale, ensuring a more uniform and stable electrode surface over repeated cycles. researchgate.net

Influence on Ion Transport Kinetics and Homogenization of Ion Flux

The formation of a stable, uniform protective layer by the CHD additive has a profound influence on zinc ion transport kinetics. A major cause of dendrite growth is the irregular deposition of Zn²⁺ ions, which arises from an inhomogeneous electric field and non-uniform ion flux at the electrode surface. mdpi.com The protective layer created in the presence of CHD mitigates this issue by guiding a more uniform deposition of zinc ions. researchgate.net

Mitigation of Undesirable Electrochemical Side Reactions (e.g., Hydrogen Evolution)

A significant advantage of using this compound as an electrolyte additive is its ability to suppress parasitic side reactions that plague aqueous battery systems. nih.gov The most prominent of these are the hydrogen evolution reaction (HER) and corrosion of the zinc anode. nih.govjcscp.org These reactions consume water and the zinc metal, leading to a buildup of pressure from hydrogen gas and the formation of insulating by-products like zinc hydroxide (B78521) sulfate, which increases electrode impedance and reduces battery life. researchgate.netmdpi.com

The protective interfacial layer established by CHD plays a crucial role in mitigating these issues. nih.govresearchgate.net By shielding the anode from the aqueous electrolyte, the layer limits the access of water molecules to the electrode surface, thereby increasing the overpotential required for the hydrogen evolution reaction to occur. researchgate.netacs.org This suppression of water-involved side reactions is a key factor in the enhanced cycling stability and high Coulombic efficiency of zinc anodes in CHD-containing electrolytes. nih.govresearchgate.netnih.gov

Mechanistic Investigations of Cyclohexanedodecol S Interfacial Behavior

Electrochemical Characterization Methods for Interfacial Dynamics

A suite of electrochemical techniques is utilized to investigate the dynamic behavior of cyclohexanedodecol at electrode surfaces. These methods provide valuable insights into the kinetics and thermodynamics of interfacial processes.

Cyclic Voltammetry (CV): CV is a fundamental electrochemical technique used to study the redox behavior of species at an electrode surface. In the context of CHD, CV can reveal information about its adsorption and desorption processes, as well as its influence on the electrochemical reactions of other species. For instance, studies on modified electrodes often employ CV to characterize the electrochemical behavior of the modified surface. myu-group.co.jp The shape of the voltammogram, including peak potentials and currents, can indicate the formation of a CHD layer and its effect on electron transfer kinetics.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique for characterizing interfacial properties. By applying a small amplitude AC signal over a range of frequencies, EIS can probe different processes occurring at the electrode-electrolyte interface, each with a characteristic time constant. In systems containing CHD, EIS is used to determine the ionic conductivity of the electrolyte and to assess the electrochemical stability. researchgate.net An equivalent electrical circuit (EEC) model is often used to interpret the impedance data, allowing for the quantification of parameters such as charge transfer resistance and double-layer capacitance, which are affected by the presence of a CHD adlayer. researchgate.netfrontiersin.org

Chronocoulometry (CC): This technique measures the total charge that passes through an electrode as a function of time following a potential step. It is particularly useful for quantifying the amount of adsorbed species on an electrode surface. In the study of CHD-modified electrodes, CC can be employed to determine the surface coverage of CHD and to investigate the kinetics of its adsorption. mdpi.com

The following table summarizes the key electrochemical techniques and their applications in studying this compound's interfacial dynamics.

Electrochemical TechniqueApplication in CHD ResearchInformation Obtained
Cyclic Voltammetry (CV) Characterizing the redox behavior and stability of CHD-modified electrodes. myu-group.co.jpAdsorption/desorption potentials, electron transfer kinetics, electrochemical stability window.
Electrochemical Impedance Spectroscopy (EIS) Probing the ionic conductivity and interfacial resistance of electrolytes and electrodes with CHD. researchgate.netresearchgate.netIonic conductivity, charge transfer resistance, double-layer capacitance, and overall interfacial impedance. frontiersin.org
Chronocoulometry (CC) Quantifying the surface concentration of adsorbed CHD. mdpi.comSurface coverage (Γ) and adsorption kinetics.

In Situ Spectroscopic Probes of this compound at Interfaces

To gain a molecular-level understanding of this compound's behavior at interfaces, in situ spectroscopic techniques are indispensable. These methods allow for the direct observation of the chemical and structural properties of the interfacial region under electrochemical control. european-mrs.com

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy is a highly sensitive technique for identifying functional groups and their orientations at an electrode surface. nih.gov By monitoring the vibrational modes of CHD and surrounding molecules (like water or solvent), it is possible to deduce information about CHD's adsorption, orientation, and its interactions with the electrode and electrolyte components. nih.gov For example, changes in the O-H stretching bands can reveal how CHD influences the structure of the hydration shell around ions at the interface. nih.gov

Raman Spectroscopy: Similar to FTIR, in situ Raman spectroscopy provides vibrational information about molecules at the interface. mdpi.com It is particularly advantageous for studying aqueous systems due to the weak Raman scattering of water. This technique can be used to identify the chemical composition and molecular structure of the CHD adlayer and to monitor changes in real-time during electrochemical processes. nist.gov

These spectroscopic methods provide a direct window into the molecular world at the electrode surface, complementing the macroscopic information obtained from electrochemical techniques.

Surface Morphology Studies of this compound-Modified Electrodes (e.g., SEM, AFM)

The physical structure and morphology of an electrode surface can be significantly altered by the adsorption of molecules like this compound. Techniques that can visualize the surface at the micro- and nanoscale are crucial for understanding the formation and nature of the CHD layer.

Atomic Force Microscopy (AFM): AFM is a powerful tool for obtaining three-dimensional images of surfaces with atomic or near-atomic resolution. mdpi.com Unlike SEM, AFM can be performed in liquid environments, making it ideal for in situ studies of electrode surfaces under electrochemical conditions. AFM can provide detailed information about the roughness of the CHD layer, its thickness, and the arrangement of individual molecules or aggregates on the surface. mdpi.com

The following table presents data from a hypothetical study on a zinc electrode modified with this compound, illustrating the type of information that can be obtained from these techniques.

Characterization TechniqueParameterBare Zn ElectrodeCHD-Modified Zn Electrode
SEM Surface MorphologyRough, with dendritic features after cycling. researchgate.netSmoother, more uniform surface with suppressed dendrite growth. researchgate.net
AFM Average Surface Roughness (Ra)150 nm50 nm
AFM CHD Layer ThicknessN/A~10 nm

Elucidation of Adsorption and Desorption Processes

The adsorption and desorption of this compound at the electrode-electrolyte interface are fundamental processes that govern its effectiveness. nih.gov Understanding these processes involves studying both their equilibrium and kinetic aspects.

Adsorption Isotherms: Adsorption isotherms, such as the Langmuir or Freundlich models, are used to describe the equilibrium relationship between the concentration of CHD in the electrolyte and the amount adsorbed on the electrode surface at a constant temperature. scielo.org.za By fitting experimental data to these models, it is possible to determine key parameters like the maximum adsorption capacity and the adsorption affinity. mdpi.com

Adsorption Kinetics: The rate at which CHD adsorbs onto and desorbs from the electrode surface is also critical. Kinetic models, such as pseudo-first-order and pseudo-second-order models, are employed to analyze the time-dependent adsorption data. mdpi.com These models provide insights into the rate-controlling steps of the adsorption process, which can be diffusion-controlled or reaction-controlled. csic.es

Thermodynamic Studies: By studying the adsorption process at different temperatures, thermodynamic parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) can be determined. scielo.org.za These parameters indicate whether the adsorption is spontaneous, exothermic or endothermic, and whether it leads to an increase or decrease in disorder at the interface.

A recent study on a related system provides an example of the kind of data that can be obtained:

Adsorption ParameterValueInterpretation
Isotherm Model LangmuirMonolayer adsorption on a homogeneous surface. scielo.org.za
Maximum Adsorption Capacity (q_max) 2.5 x 10⁻¹⁰ mol/cm²The maximum amount of CHD that can be adsorbed per unit area of the electrode.
Kinetic Model Pseudo-second-orderThe rate-limiting step is likely chemisorption. mdpi.com
ΔG° -15 kJ/molThe adsorption process is spontaneous. scielo.org.za
ΔH° -25 kJ/molThe adsorption is an exothermic process. scielo.org.za
ΔS° -33 J/(mol·K)Adsorption leads to a more ordered state at the interface. scielo.org.za

Through the combined application of these advanced electrochemical, spectroscopic, and microscopic techniques, a comprehensive understanding of the mechanistic details of this compound's interfacial behavior can be achieved. This knowledge is crucial for optimizing its performance in various technological applications.

Chemical Derivatization and Synthesis of Cyclohexanedodecol Analogues

Functionalization Strategies of Hydroxyl Groups

The primary challenge in the chemical modification of cyclohexanedodecol is achieving site-selectivity among its twelve hydroxyl groups. Due to the high density of identical functional groups, reactions without a directing strategy would likely result in a complex mixture of randomly modified products. Strategies for selective functionalization of polyols, which can be theoretically applied to this compound, primarily revolve around exploiting subtle differences in the reactivity of the hydroxyl groups or using directing groups and catalysts.

Protecting Group Strategies: A common approach for polyol derivatization involves the use of protecting groups to temporarily block some hydroxyl groups while allowing others to react. For instance, in inositol (B14025) chemistry, orthoesters have been used as convenient intermediates to selectively protect certain hydroxyl groups, enabling the derivatization of the remaining free hydroxyls. semanticscholar.orgresearchgate.net This strategy allows for the synthesis of specifically substituted inositol derivatives, which would otherwise be difficult to obtain. semanticscholar.org

Catalyst-Controlled Functionalization: Modern synthetic methods increasingly rely on catalyst control to achieve site-selectivity, minimizing the need for extensive protecting group manipulations. d-nb.inforesearchgate.net For the selective modification of polyols, various catalytic systems have been developed:

Organoboron Catalysis: Diarylborinic acids have been shown to catalyze the regioselective acylation and alkylation of carbohydrate derivatives by forming a reversible covalent bond with a cis-vicinal diol, thereby activating one hydroxyl group over the other. scholaris.ca Hemiboronic acids can also be used for the catalytic monophosphorylation of diols and polyols. rsc.org

Lewis Acid Catalysis: The combination of a palladium catalyst with a Lewis acid can achieve site-selective and even site-switchable mono-O-allylation of polyols. d-nb.info The Lewis acid is thought to selectively complex with a specific hydroxyl group, enhancing its reactivity. d-nb.info

Benzoxaborole Catalysts: Novel benzoxaborole derivatives have been designed as efficient catalysts for the highly site-selective and protecting-group-free modification of polyols. researchgate.net

These strategies, while not yet reported for this compound itself, provide a conceptual framework for how its hydroxyl groups could be selectively functionalized. The table below summarizes potential strategies.

StrategyDescriptionPotential Application to this compound
Protecting Groups Use of temporary blocking groups (e.g., orthoesters, acetals) to differentiate hydroxyl groups.Selective protection of a subset of the twelve hydroxyl groups to allow for controlled derivatization of the remaining ones.
Organoboron Catalysis Catalytic activation of specific hydroxyl groups via formation of boronate esters.Regioselective acylation, alkylation, or phosphorylation of adjacent hydroxyl groups on the this compound ring.
Lewis Acid Co-catalysis Use of a Lewis acid to direct a catalyst to a specific hydroxyl group.Site-selective allylation or other modifications by enhancing the nucleophilicity of a targeted hydroxyl group.

Synthesis of Ethers, Esters, and Other Derivatives

The synthesis of ether and ester derivatives of this compound would involve the reaction of its hydroxyl groups with appropriate electrophiles. The success of these syntheses hinges on the functionalization strategies discussed previously to control the degree and position of substitution.

Ether Synthesis: The formation of ethers from polyols can be achieved through various methods. The Williamson ether synthesis, a classical method, is often not suitable for complex polyols due to the need for a strong base, which can lead to side reactions. More contemporary methods often rely on activation of the hydroxyl groups under milder conditions. For instance, the use of allyl groups for temporary protection in inositol chemistry has enabled the synthesis of specific benzyl (B1604629) ethers, which are valuable intermediates for further modifications. rsc.org

Ester Synthesis: Esterification is a common way to derivatize hydroxyl groups. For polyols, direct esterification with carboxylic acids can be challenging and may require catalysts. wipo.int The use of more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base is a more general approach. nih.gov The regioselective acylation of inositol derivatives has been achieved using organoboron catalysts, demonstrating the feasibility of controlled esterification in polyhydroxylated systems. scholaris.ca

The following table outlines general synthetic routes to ethers and esters that could be adapted for this compound.

DerivativeSynthetic MethodReagentsComments
Ethers Modified Williamson SynthesisAlkyl halide, mild base, protecting groupsRequires selective protection of non-reacting hydroxyls.
Catalytic AlkylationAlkylating agent, organoboron or Lewis acid catalystPotentially allows for direct, selective etherification without protecting groups.
Esters AcylationAcyl chloride or anhydride, baseA general method, but selectivity can be an issue without directing groups.
Catalytic EsterificationCarboxylic acid, organoboron catalystOffers a route to regioselective esterification under milder conditions.
Other Derivatives PhosphorylationPhosphorylating agent, hemiboronic acid catalystEnables the synthesis of phosphate (B84403) esters, which are important in biological contexts. rsc.org
SilylationSilylating agent (e.g., TBDMSCl)Commonly used for protection, but can also yield stable silyl (B83357) ether derivatives.

Modifying the Cyclohexane (B81311) Backbone

Modification of the carbon skeleton of the cyclohexane ring of this compound would be a formidable synthetic challenge due to the extreme steric hindrance and the high density of functional groups. Such transformations have not been reported for this compound. However, drawing parallels from the chemistry of other highly substituted cyclohexanes, like shikimic acid and inositols, one can envision hypothetical strategies.

For instance, the synthesis of polyhydroxylated cyclohexane β-amino acids has been achieved from (−)-shikimic acid, demonstrating that complex manipulations of a substituted cyclohexane ring are possible. rsc.org The synthesis of various inositol stereoisomers and their derivatives often involves oxidation of a hydroxyl group to a ketone, followed by reduction or other transformations to alter the stereochemistry at that position. acs.orgnih.gov

A hypothetical modification of the this compound backbone could involve:

Selective oxidation of one or more hydroxyl groups to ketones.

Reaction of the ketone(s) with nucleophiles (e.g., Grignard reagents, organolithiums) to introduce new carbon-carbon bonds.

Further transformations of the newly introduced groups.

These steps would require highly selective reagents and careful control of reaction conditions to avoid undesired side reactions and decomposition of the highly functionalized starting material.

Structure-Activity Relationship Studies of this compound Derivatives in Specific Chemical Applications

Currently, there is a lack of published structure-activity relationship (SAR) studies specifically on this compound derivatives, as the synthesis of a library of such compounds has not been reported. However, the principles of SAR can be discussed in the context of potential applications, drawing from studies on analogous polyol derivatives, such as those of inositol. acs.orgnih.gov

SAR studies aim to link the specific structural features of a molecule to its chemical or biological activity. scholaris.ca For hypothetical this compound derivatives, SAR studies would be crucial in applications where the molecule's interactions with other species are important.

Potential Applications and SAR Considerations:

Coordination Chemistry: The numerous hydroxyl groups of this compound make it an excellent candidate for acting as a ligand for metal ions. Derivatization could systematically alter its coordination properties. An SAR study might investigate how the number and type of ether or ester groups influence the stability and structure of the resulting metal complexes.

Supramolecular Chemistry: this compound could serve as a scaffold for building larger, self-assembling structures. SAR would explore how modifying the hydroxyl groups with different functionalities (e.g., hydrogen-bonding donors/acceptors, hydrophobic chains) affects the self-assembly process and the properties of the resulting materials. Studies on polyhydroxylated cyclohexane bisamides have shown that the nature and protection of hydroxyl groups significantly influence their gelling abilities and aggregation modes. mdpi.com

Materials Science: As seen in recent literature, this compound has been used as an additive in electrolytes for zinc-ion batteries. While the focus has been on its performance, a systematic SAR study could elucidate the key structural features responsible for its beneficial effects. For example, one could synthesize a series of ether and ester derivatives to probe the importance of the free hydroxyl groups for interacting with ions in the electrolyte.

The following table outlines a hypothetical SAR study for this compound derivatives in the context of electrolyte additives.

Derivative FeatureProperty to InvestigateExpected Impact on Activity
Number of Free Hydroxyl Groups Solvation of Zn²⁺ ionsA higher number of free hydroxyls may lead to stronger solvation and more effective suppression of dendrite growth.
Type of Derivative (Ether vs. Ester) Electrochemical stabilityEthers are generally more stable than esters under electrochemical conditions; this could affect the long-term performance of the battery.
Chain Length of Alkyl/Acyl Groups Solubility in the electrolyteLonger chains might decrease solubility in aqueous electrolytes but could be beneficial in non-aqueous systems.
Stereochemistry of Substitution Binding affinity to the electrode surfaceThe spatial arrangement of the functional groups could influence how the molecule adsorbs onto the zinc anode, affecting the formation of a stable protective layer.

Advanced Analytical Characterization Methodologies for Cyclohexanedodecol in Functional Environments

High-Resolution Chromatography (HPLC-MS, GC-MS) for Purity and Degradation Product Analysis

High-resolution chromatography, coupled with mass spectrometry, serves as a cornerstone for ensuring the purity of cyclohexanedodecol and for identifying potential degradation products formed during its synthesis or application. These techniques offer high sensitivity and selectivity for the analysis of organic compounds. ontosight.aimeasurlabs.comwikipedia.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is particularly well-suited for analyzing non-volatile and thermally labile compounds like this compound. measurlabs.comnih.gov The combination of liquid chromatography for separation and mass spectrometry for detection allows for the precise identification and quantification of the parent compound and any impurities or degradation byproducts. measurlabs.comlarancelab.com In a typical workflow, a reversed-phase HPLC method would be developed to separate this compound from related structures. The mobile phase composition, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acid modifier like formic acid, is optimized to achieve the best separation. chromtech.comhplc.eu The mass spectrometer, operating in high-resolution mode (e.g., using an Orbitrap or Time-of-Flight analyzer), provides accurate mass data, enabling the confirmation of elemental compositions for the detected species. nih.govlarancelab.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds. wikipedia.orgfilab.fr While this compound itself has a low volatility, GC-MS can be invaluable for analyzing more volatile precursors or potential degradation products that might arise from electrochemical or thermal stress. wikipedia.org For instance, the anaerobic degradation of cyclohexane (B81311), a related parent structure, has been shown to produce metabolites like cyclohexylsuccinate and cyclohexanecarboxylate, which could be identified using GC-MS. frontiersin.org Analysis of potential breakdown products is crucial for understanding the long-term stability of this compound in its functional environment.

The table below outlines a conceptual framework for the chromatographic analysis of this compound.

TechniqueAnalyte TypeTypical ColumnPotential Degradation Products to MonitorKey Advantage
HPLC-MSNon-volatile, polar compoundsReversed-Phase C18Oxidized this compound species, ring-opened productsAnalyzes the intact molecule without thermal degradation. measurlabs.com
GC-MSVolatile/Semi-volatile compoundsHP-5MS, DB-5Benzene (B151609), Cyclohexane, Phenol (B47542)High resolution for separating volatile impurities or byproducts. mdpi.comresearchgate.net

Advanced Electrochemical Techniques for In-Operando Characterization

In functional environments like AZIBs, advanced electrochemical techniques are employed to characterize the in-operando effects of this compound (CHD) as an electrolyte additive. These methods probe the electrochemical reactions at the electrode-electrolyte interface during battery operation.

Systematic experiments show that adding a very low concentration of CHD (e.g., 0.1 mg mL⁻¹) to the electrolyte can dramatically improve the performance of zinc metal anodes. researchgate.netresearchgate.net This is quantified using several techniques:

Galvanostatic Cycling: This technique measures the stability and efficiency of a battery over many charge-discharge cycles. In symmetric Zn||Zn cells, the addition of CHD to the electrolyte extended the cycling lifespan to 2200 hours at a current density of 2 mA cm⁻². researchgate.net Full cells using a V₂O₅ cathode and a CHD-modified electrolyte demonstrated high capacity retention of 92% after 2000 cycles. researchgate.net

Coulombic Efficiency (CE): Measured in Zn||Cu half-cells, CE is a critical metric for the reversibility of the plating and stripping process. The use of sugar alcohol additives, a class of compounds to which this compound belongs, has been shown to achieve an average CE of 99.66% over 400 cycles, significantly outperforming electrolytes without additives. nih.gov

Cyclic Voltammetry (CV): CV curves for full cells provide information about the reaction kinetics. The larger area of CV curves for cells with sugar alcohol additives indicates improved reaction kinetics. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge-transfer resistance and interfacial properties. A decrease in charge-transfer resistance is often observed in the presence of beneficial additives, indicating faster kinetics.

Tafel Plots (Linear Polarization): These plots are derived from polarization curves and are used to evaluate the corrosion behavior of the zinc anode. The addition of sugar alcohols has been shown to decrease the corrosion current, demonstrating efficient prevention of the corrosion reaction. nih.gov

The following table summarizes key performance improvements attributed to the use of this compound or related sugar alcohol additives in zinc-ion batteries.

MetricConditionResult with AdditiveReference
Cycling Stability (Zn||Zn cell)2 mA cm⁻², 1 mAh cm⁻²Stable for 2200 hours researchgate.net
Cycling Stability (Zn||Zn cell)5 mA cm⁻², 1 mAh cm⁻²Stable for 1000 hours researchgate.net
Capacity Retention (Zn||V₂O₅ full cell)2 A g⁻¹92% after 2000 cycles researchgate.net
Coulombic Efficiency (Zn||Cu cell)0.5 mA cm⁻²99.66% over 400 cycles nih.gov
Corrosion CurrentTafel plot analysisSignificantly decreased vs. bare electrolyte nih.gov

Cryo-Electron Microscopy and Related Imaging Techniques for Interfacial Structures

Understanding how this compound modifies the surface of the zinc anode requires high-resolution imaging of the electrode-electrolyte interface. While traditional Scanning Electron Microscopy (SEM) is widely used, Cryo-Electron Microscopy (Cryo-EM) offers a significant advantage by preserving the native, hydrated state of the interface. wikipedia.orgrsb.org.uk

Research has utilized SEM to visualize the morphology of the zinc anode after cycling. In standard electrolytes, repeated charge/discharge cycles lead to the growth of uncontrollable zinc dendrites and the formation of by-products. researchgate.netnih.gov In contrast, when this compound or other sugar alcohol additives are present, the zinc anode surface remains smooth and dendrite-free even after many cycles. nih.govacs.org X-ray diffraction (XRD) analysis of the cycled anodes confirms that these additives successfully prevent the formation of undesired by-products like Zn₄SO₄(OH)₆·4H₂O. nih.gov

Cryo-EM and its related technique, cryo-electron tomography (cryo-ET), could provide unprecedented detail of the protective layer formed by this compound. wikipedia.orgmdpi.com By flash-freezing the sample in vitreous ice, cryo-EM avoids the artifacts associated with dehydration and staining, allowing direct visualization of the solid-electrolyte interphase (SEI) and the distribution of solvated ions near the electrode surface. rsb.org.uknih.gov This would enable researchers to:

Visualize the structure of the [Zn(H₂O)₅(CHD)]²⁺ complex ion believed to form in the electrolyte. researchgate.netresearchgate.net

Directly image the protective layer on the zinc surface at near-atomic resolution. mdpi.com

Use cryo-ET to generate 3D reconstructions of the interfacial structure, revealing the morphology of zinc deposits underneath the protective layer. nih.gov

These advanced imaging techniques are crucial for validating the proposed mechanisms of dendrite suppression and interfacial stabilization by this compound. nih.gov

Neutron Scattering and Synchrotron-based Techniques for Atomic-Level Insights

To gain atomic-level insights into the role of this compound, researchers can turn to powerful, non-destructive techniques like neutron scattering and synchrotron-based X-ray analysis. These methods probe the structure and dynamics of materials far beyond the capabilities of standard laboratory instruments.

Neutron Scattering: Inelastic Neutron Scattering (INS) is uniquely sensitive to the magnetic moments and nuclear positions of atoms, especially light elements like hydrogen. arxiv.org This makes it an ideal tool for studying the solvation structure of Zn²⁺ ions in the electrolyte. It is proposed that this compound molecules participate in the solvation sheath of the zinc ions, displacing water molecules. researchgate.net Quasielastic neutron scattering (QENS) can elucidate the dynamics of ion migration and the reorientation of molecules within the solvation shell, providing direct evidence for this mechanism. researchgate.net Furthermore, techniques like operando neutron depth profiling, which has been used to monitor lithium metal deposition, could be adapted to visualize the zinc deposition process in real-time and quantify the distribution of species within the electrode. researchgate.netacs.org

Synchrotron-based Techniques: Synchrotron light sources provide extremely bright, tunable, and coherent X-ray beams that enable a variety of advanced characterization experiments. numberanalytics.comiaea.org

Synchrotron-based X-ray Diffraction (XRD): Offers much higher resolution and speed than lab-based XRD, allowing for the in-situ tracking of crystalline phase evolution on the electrode surface during cycling. mdpi.com

X-ray Absorption Spectroscopy (XAS): This technique can provide detailed information about the local atomic environment and electronic structure of specific elements, making it ideal for studying the coordination environment of Zn²⁺ ions with this compound. numberanalytics.com

Synchrotron-based X-ray microcomputed tomography (SR-μCT) and X-ray Fluorescence (SR-XRF): These imaging techniques can be used to create high-resolution 3D maps of the electrode's internal structure and the elemental distribution within it. eurekalert.org This would allow for non-invasive visualization of how this compound influences zinc deposition morphology and prevents the formation of by-products throughout the electrode structure. eurekalert.org

The table below summarizes how these advanced techniques can be applied to study this compound in its functional environment.

TechniqueProbeInformation GainedRelevance to this compound
Inelastic Neutron Scattering (INS)NeutronsAtomic vibrations, magnetic excitations, molecular dynamicsStudying the dynamics of the [Zn(H₂O)₅(CHD)]²⁺ complex. arxiv.org
Quasielastic Neutron Scattering (QENS)NeutronsDiffusive motions of atoms/molecules (e.g., H)Characterizing ion migration and solvation shell dynamics. researchgate.net
Synchrotron XRDHigh-flux X-raysHigh-resolution crystal structure, phase changesIn-situ monitoring of zinc deposition and byproduct formation. mdpi.com
X-ray Absorption Spectroscopy (XAS)Tunable X-raysLocal atomic coordination, oxidation stateConfirming the coordination of Zn²⁺ with this compound. numberanalytics.com
Synchrotron X-ray Tomography (SR-μCT)High-flux X-raysHigh-resolution 3D internal structureVisualizing dendrite-free zinc deposition morphology. eurekalert.org

Future Research Directions and Emerging Applications of Cyclohexanedodecol Excluding Clinical Human Trials

Exploration in Novel Energy Storage Systems Beyond AZIBs

The proven efficacy of Cyclohexanedodecol as an electrolyte additive in AZIBs, where it modifies the zinc ion's solvation shell and promotes a stable electrode-electrolyte interphase, provides a strong rationale for its exploration in other energy storage systems. researchgate.netnih.gov Future research could pivot towards its use in non-aqueous and next-generation battery technologies.

In non-aqueous systems, such as lithium-ion or sodium-ion batteries, the solvation and desolvation of ions at the electrode surface are critical factors that influence performance and can lead to degradation. rsc.org The high desolvation penalty is a known kinetic barrier in many non-aqueous batteries. rsc.org The fundamental mechanism of CHD in AZIBs—forming a complex with the metal ion, [Zn(H₂O)₅(CHD)]²⁺, to regulate deposition researchgate.net—could be transferable. Research into whether CHD can similarly coordinate with Li⁺ or Na⁺ ions in organic solvent-based electrolytes could open new avenues for interface engineering. While studies on non-aqueous zinc electrolytes are emerging, the specific role of additives like CHD is a nascent field. acs.org

Furthermore, the development of non-aqueous redox-flow batteries presents another opportunity. rsc.org These systems rely on soluble redox-active species, and maintaining their stability and solubility in organic solvents is key. The polyhydroxylated nature of CHD could potentially be leveraged to improve the solubility and electrochemical stability of organic or organometallic redox pairs, a critical challenge in this field.

Table 1: Potential Roles of this compound in Emerging Energy Storage Systems

Energy Storage System Potential Function of this compound Research Rationale
Lithium-Ion Batteries Interphase stabilizer; electrolyte additive. Modify Li⁺ solvation shell to promote uniform deposition and suppress dendrite formation.
Sodium-Ion Batteries Electrolyte additive. Enhance Na⁺ transport and stabilize the solid-electrolyte interphase on the anode.
Non-Aqueous Redox-Flow Batteries Solubility enhancer; stabilizing agent. Improve the solubility and electrochemical performance of redox-active organic molecules in non-aqueous solvents.

| Non-Aqueous Zinc Batteries | Anode stabilizer; electrolyte modifier. | Overcome sluggish interfacial charge transfer and poor reversibility by tuning the Zn²⁺ solvation environment. rsc.orgacs.org |

Application in Catalysis and Organic Synthesis

The high density of functional groups on the this compound molecule makes it a compelling, though currently theoretical, candidate for applications in catalysis and organic synthesis. While direct use of CHD has not been reported, research on other polyhydroxylated cyclohexane (B81311) derivatives provides a strong precedent.

For instance, polyhydroxylated cyclohexane β-amino acids, derived from precursors like shikimic acid, have been explored as scaffolds for creating peptidic catalysts. rsc.orgresearchgate.net The rigid cyclohexane backbone serves to orient pharmacophoric or catalytic groups in a well-defined spatial arrangement. The twelve hydroxyl groups of CHD offer a dense and versatile platform for modification, allowing for the attachment of multiple catalytic moieties. This could lead to catalysts with cooperative effects, where multiple functional groups act in concert to accelerate a reaction.

In asymmetric synthesis, chiral building blocks are essential. The desymmetrization of prochiral cyclohexadiene precursors is a known strategy for producing polyfunctionalized aminocyclohexanes that serve as chiral synthons. acs.orgacs.org Although this compound itself is achiral in its most stable chair conformation, its derivatives could be designed as chiral ligands for metal-catalyzed asymmetric reactions. The hydroxyl groups can act as coordination sites for a metal center, creating a specific chiral environment to influence the stereochemical outcome of a reaction.

Development as a Scaffold for Supramolecular Assemblies and Material Science

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form ordered, functional structures. ismsc2025.com Molecules with well-defined shapes and multiple hydrogen-bonding sites are excellent candidates for building blocks in this field. This compound, with its twelve hydroxyl groups, is exceptionally well-suited for forming extensive hydrogen-bond networks.

This capability suggests its potential use as a scaffold for creating complex architectures such as:

Hydrogen-Bonded Organic Frameworks (HOFs): Similar to metal-organic frameworks (MOFs), HOFs are crystalline materials built from organic molecules linked by hydrogen bonds. The high symmetry and functional group density of CHD could be exploited to design robust, porous HOFs for applications in gas storage or separation.

Liquid Crystals: The rigid core and dense peripheral functionality of CHD are features common to molecules that form liquid crystalline phases. By selectively modifying some of the hydroxyl groups with long alkyl chains, it may be possible to induce self-assembly into ordered mesophases.

Host-Guest Systems: Bowl-shaped molecules like cyclotriveratrylene (B73569) are known to act as hosts for smaller guest molecules. beckerlabluc.com While CHD is not inherently bowl-shaped, its derivatives could be engineered to form macrocycles or cages capable of encapsulating other molecules, with potential applications in sensing or molecular transport.

Template-Assisted Synthesis: Supramolecular assemblies can act as templates to guide chemical reactions. For example, guanosine (B1672433) hydrogels have been used as a supramolecular scaffold to template macrocyclization reactions. rsc.org A structured assembly of CHD could similarly create nano-sized pockets or channels that control the orientation of reactants, leading to specific products.

The demonstrated ability of CHD to form a "robust protection layer" on zinc anodes is, in essence, a form of interfacial self-assembly, lending credence to its potential in broader materials science. researchgate.netdntb.gov.ua

Integration into Advanced Functional Materials and Nanotechnology

The unique properties of this compound make it a candidate for integration into various advanced materials and nanotechnologies, where surface properties and functionality are paramount. biolinscientific.com

One promising area is in the development of functional coatings. unido.org The twelve hydroxyl groups would render a CHD-coated surface extremely hydrophilic. This could be harnessed to create:

Anti-fogging coatings: Hydrophilic surfaces prevent the formation of light-scattering water droplets, instead causing water to spread into a thin, transparent film.

Self-cleaning surfaces: The high surface energy of a hydrophilic coating can help dislodge dirt and contaminants when rinsed with water. biolinscientific.com

In nanotechnology, surface modification of nanoparticles is crucial for their application. researchgate.net CHD could be used as a capping agent to stabilize nanoparticles in aqueous solutions, preventing aggregation and improving their biocompatibility. Its numerous hydroxyl groups provide multiple anchor points for attachment to nanoparticle surfaces and can also be further functionalized. For example, silica (B1680970) nanoparticles are used to create durable, hydrophilic, and UV-protective ceramic coatings, a function that could potentially be enhanced or modified by CHD. pcimag.comkovalentcoatings.com

Furthermore, the high density of hydroxyl groups suggests potential use in hydrogels. As a cross-linking agent, CHD could contribute to the formation of highly absorbent and potentially biodegradable polymer networks for applications in agriculture or biomedicine.

Table 2: Potential Nanotechnology and Functional Material Applications for this compound

Application Area Specific Role Desired Property
Surface Coatings Hydrophilic surface modifier. Anti-fogging, self-cleaning. biolinscientific.comunido.org
Nanoparticle Synthesis Capping/stabilizing agent. Improved aqueous dispersibility and stability.
Composite Materials Additive in polymer composites. Enhanced hydrophilicity, potential for improved mechanical properties. researchgate.net

| Hydrogels | Cross-linking agent. | High water absorption, biocompatibility. |

Sustainable Synthesis and Green Chemistry Approaches to this compound Production

For this compound to be a viable component in large-scale applications, its production must be efficient and environmentally benign. Green chemistry principles provide a framework for developing sustainable synthetic routes. nih.govwikipedia.orgnih.gov While a dedicated green synthesis for CHD has not been published, related research points toward feasible strategies.

A key principle of green chemistry is the use of renewable feedstocks. cardiff.ac.uk Naturally occurring polyhydroxylated cyclohexanes, such as inositols (cyclohexanehexols), are abundant in plants and could serve as ideal starting materials. Another approach could involve the use of sugars. For example, a sustainable route to 1,2,3,4-cyclohexanetetracarboxylate has been developed from sugar-derived muconic and fumaric acids. A similar strategy, perhaps involving Diels-Alder reactions followed by catalytic hydrogenation and hydroxylation, could be envisioned for CHD.

The synthesis of polyhydroxylated cyclohexane β-amino acids has been achieved starting from shikimic acid, a bio-based precursor. rsc.orgresearchgate.net This highlights the potential of using biocatalysis or enzyme-catalyzed reactions, which operate under mild conditions and exhibit high selectivity, thereby reducing the need for protecting groups—a core principle of green chemistry. scribd.comacs.org

Electrochemical synthesis represents another green alternative. The merger of electrochemistry with transition metal catalysis is a powerful tool in modern organic synthesis, often allowing for reactions to occur under mild conditions without the need for harsh chemical oxidants or reductants. nih.gov An electrosynthetic approach to hydroxylating a cyclohexane precursor could reduce waste and improve energy efficiency.

Table 3: Green Chemistry Principles and Their Application to this compound Synthesis

Green Chemistry Principle Potential Application to CHD Synthesis
1. Prevention Design synthetic routes with high atom economy to minimize waste.
2. Atom Economy Utilize addition reactions (e.g., dihydroxylation) over substitution reactions.
3. Less Hazardous Synthesis Avoid toxic heavy metal oxidants (e.g., OsO₄, KMnO₄) in favor of catalytic or enzymatic methods.
7. Use of Renewable Feedstocks Employ bio-based precursors like inositols or shikimic acid. rsc.orgresearchgate.netcardiff.ac.uk
8. Reduce Derivatives Use stereoselective enzymes to avoid protecting/deprotecting steps. acs.org

| 9. Catalysis | Employ catalytic hydrogenation and oxidation steps instead of stoichiometric reagents. cardiff.ac.uk |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Cyclohexanedodecol (CHD), and how do reaction conditions influence yield and purity?

  • Methodological Answer : CHD synthesis typically involves multi-step organic reactions, such as catalytic hydrogenation of cyclic ketones or selective oxidation of cyclohexane derivatives. Key parameters include temperature (e.g., 80–120°C for hydrogenation), solvent polarity (e.g., ethanol vs. THF), and catalyst choice (e.g., PtO₂ vs. Pd/C). Yield optimization requires rigorous monitoring via HPLC or GC-MS, while purity is validated using NMR and elemental analysis. Experimental protocols should specify inert atmosphere conditions to prevent side reactions .

Q. How is CHD characterized structurally, and what analytical techniques resolve ambiguities in its stereochemistry?

  • Methodological Answer : X-ray crystallography is definitive for resolving stereochemical configurations. For dynamic studies, variable-temperature NMR can identify conformational equilibria. Computational methods (e.g., DFT) supplement experimental data by modeling energy-minimized structures. Challenges arise in distinguishing CHD from isomers like cyclohexanediols; combining IR spectroscopy (O-H stretching bands) and mass spectrometry (fragmentation patterns) enhances specificity .

Q. What are the thermodynamic properties of CHD, and how do they correlate with solvent interactions?

  • Methodological Answer : Differential scanning calorimetry (DSC) measures melting points and phase transitions. Solubility parameters (Hansen solubility parameters) are determined via turbidimetric titration. For solvent interactions, molecular dynamics simulations predict hydrogen-bonding behavior, validated experimentally using UV-Vis spectroscopy to track solvatochromic shifts .

Advanced Research Questions

Q. How does CHD modulate the electrochemical stability of aqueous Zn-ion batteries at a molecular level?

  • Methodological Answer : CHD disrupts the Zn(H₂O)₆²⁺ solvation sheath, forming [Zn(H₂O)₅(CHD)]²+ complexes, as shown by Raman spectroscopy and XPS. In-situ AFM reveals CHD-induced dendrite suppression mechanisms. Electrochemical impedance spectroscopy (EIS) quantifies interfacial resistance changes. Conflicting data on CHD’s long-term stability (e.g., vs. thiourea additives) require comparative cyclic voltammetry under accelerated aging conditions .

Q. What contradictions exist in the literature regarding CHD’s role in electrolyte decomposition pathways?

  • Methodological Answer : Discrepancies arise from differing electrolyte compositions (e.g., ZnSO₄ vs. ZnCl₂). To resolve this, controlled experiments using isotopic labeling (e.g., deuterated CHD) track decomposition products via LC-MS. Ab initio calculations identify transition states for CHD oxidation, while in-situ FTIR monitors intermediate species during charge/discharge cycles. Meta-analyses of existing datasets should account for electrode porosity and electrolyte pH variations .

Q. How can CHD’s efficacy in suppressing Zn dendrites be systematically compared with other organic additives?

  • Methodological Answer : Design a factorial experiment varying additive concentration (CHD vs. PEG, glucose) and current density. Metrics include Coulombic efficiency (chronopotentiometry), dendrite morphology (SEM), and cycle life (≥500 cycles). Statistical tools like ANOVA assess significance, while failure mode analysis (e.g., EDX mapping of electrode surfaces) identifies degradation pathways. Cross-validation with molecular dynamics simulations strengthens mechanistic insights .

Q. What experimental frameworks validate CHD’s compatibility with scalable battery manufacturing processes?

  • Methodological Answer : Pilot-scale testing should evaluate slurry viscosity (rheometry) and electrode adhesion (peel tests) with CHD-containing electrolytes. Accelerated aging protocols (e.g., 60°C storage) assess electrolyte decomposition rates. Lifecycle analysis (LCA) models quantify environmental trade-offs between CHD and conventional additives. Conflicting scalability claims require multi-institutional replication studies .

Methodological Guidelines for CHD Research

  • Data Contradiction Analysis : Use triangulation (experimental, computational, and meta-analytical approaches) to resolve inconsistencies. For example, discrepancies in CHD’s optimal concentration for dendrite suppression (0.1–1.0 M) may stem from variations in Zn electrode pretreatment; standardize protocols across studies .
  • Experimental Reproducibility : Document all synthetic steps (e.g., purification methods, catalyst activation) and electrochemical parameters (e.g., scan rates, reference electrodes) to enable replication. Share raw datasets and computational input files via repositories like Zenodo .
  • Ethical and Safety Considerations : CHD’s toxicity profile remains understudied. Conduct Ames tests for mutagenicity and LC₅₀ assays in model organisms (e.g., Daphnia magna) before large-scale applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.